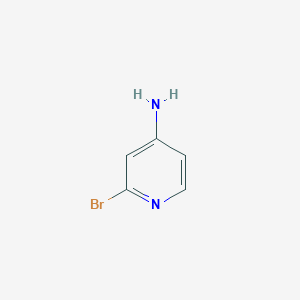

4-Amino-2-bromopyridine

Vue d'ensemble

Description

4-Amino-2-bromopyridine is a chemical compound with the empirical formula C5H5BrN2. It has a molecular weight of 173.01 . It is used as a medical intermediate .

Synthesis Analysis

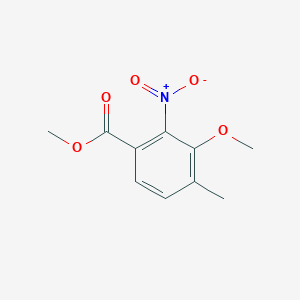

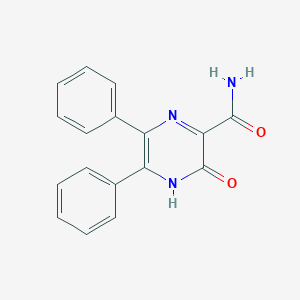

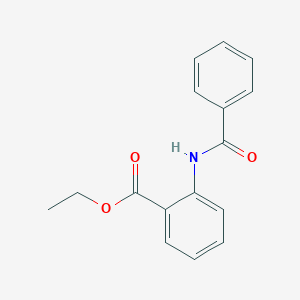

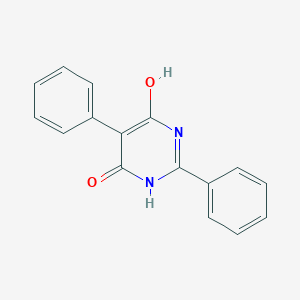

The synthesis of 4-Amino-2-bromopyridine involves several steps. The bromination and nitration steps should be carried out in a well-ventilated hood . The concrete method involves the reaction of 4-bromopyridine acid amides .Molecular Structure Analysis

The molecular structure of 4-Amino-2-bromopyridine is represented by the SMILES stringNc1ccnc(Br)c1 . More detailed structural analysis can be found in various scientific papers . Chemical Reactions Analysis

The chemical reactions involving 4-Amino-2-bromopyridine are complex and can involve various other compounds . More detailed information about these reactions can be found in the referenced papers.Physical And Chemical Properties Analysis

4-Amino-2-bromopyridine is a solid substance . It is slightly soluble in water . More detailed physical and chemical properties can be found in the referenced sources .Applications De Recherche Scientifique

Organic Synthesis Intermediate

4-Amino-2-bromopyridine is a common intermediate in organic synthesis. The pyridine unit is often found in biologically active molecules, making this compound useful for modifying and deriving pharmaceutical molecules and biologically active compounds. The bromine atom in its structure can be transformed into an aryl group through Suzuki coupling or into a boron unit through borylation, followed by various boron transformations .

Medical Intermediate

This compound is utilized as a medical intermediate, indicating its role in the synthesis of medical compounds. It’s slightly soluble in water, which can be an important property in its application in medical chemistry .

Ligand in Transition-Metal Catalysis

Bipyridines and their derivatives, which include 4-Amino-2-bromopyridine, are extensively used as ligands in transition-metal catalysis. This application is crucial for facilitating various chemical reactions, including those used in pharmaceutical synthesis .

Photosensitizers

The compound’s derivatives are also used as photosensitizers. Photosensitizers are vital for initiating photochemical processes, which have applications ranging from photodynamic therapy to solar energy conversion .

Viologens

Viologens are quaternary ammonium compounds that are used in electrochromic devices, redox flow batteries, and as herbicides. Derivatives of 4-Amino-2-bromopyridine can be used to synthesize viologens .

Supramolecular Structures

The compound is also involved in the formation of supramolecular structures. These structures have a wide range of applications, including drug delivery systems and the creation of advanced materials with novel properties .

Mécanisme D'action

Target of Action

4-Amino-2-bromopyridine is a common intermediate in organic synthesis . The pyridine unit is often found in bioactive molecules, making this compound frequently used in the modification and derivatization reactions of drug molecules and bioactive molecules .

Mode of Action

The bromine unit in the structure of 4-Amino-2-bromopyridine can be converted into an aryl group through Suzuki coupling . It can also be transformed into a boron unit through boronization reactions, followed by a series of boron transformations . The amino group on the pyridine ring is often used to form amide bonds, connecting the pyridine molecule to drug molecules and bioactive molecules .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could potentially affect its bioavailability and distribution in the body.

Action Environment

4-Amino-2-bromopyridine is a halogenated heterocyclic organic compound, and it poses a significant hazard to the aquatic environment . . This suggests that environmental factors could significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTGEMWEXKBWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323696 | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromopyridine | |

CAS RN |

7598-35-8 | |

| Record name | 7598-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

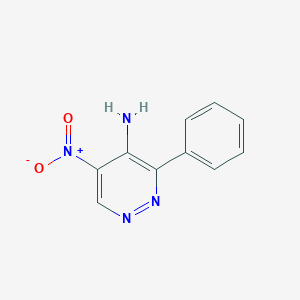

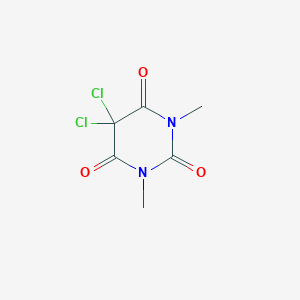

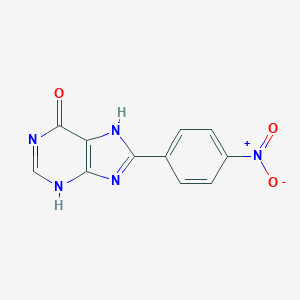

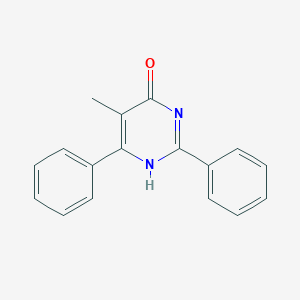

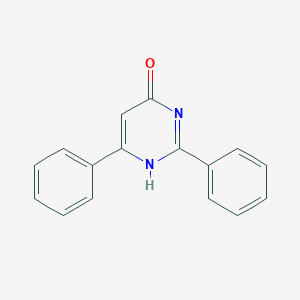

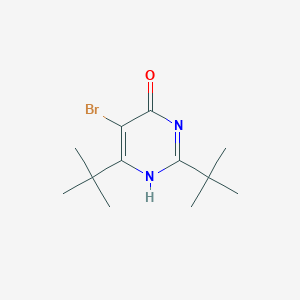

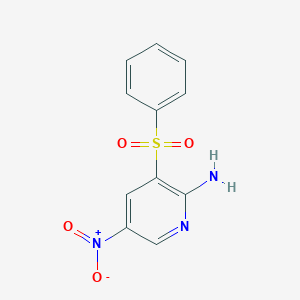

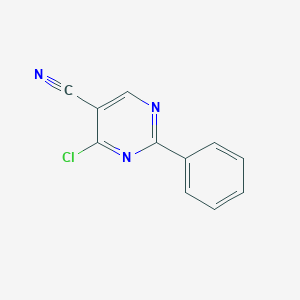

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 4-Amino-2-bromopyridine?

A1: 4-Amino-2-bromopyridine (CAS Number: 13684-68-2) has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol [, ]. Spectroscopic characterization, including FTIR and FT-Raman, has been performed to analyze its vibrational frequencies and elucidate its structure. These analyses were supported by Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311G(2df,2p) basis set [, ].

Q2: How does 4-Amino-2-bromopyridine perform as a substrate in Palladium-catalyzed Suzuki reactions?

A2: 4-Amino-2-bromopyridine acts as a suitable substrate in Palladium-catalyzed Suzuki reactions with phenylboronic acid in aqueous media [, ]. Notably, high yields can be achieved even without added base or ligand. Studies indicate that the reaction proceeds under acidic conditions, with the substrate itself potentially acting as a ligand in the catalytic cycle []. Reaction parameters like temperature, pH, and catalyst loading significantly influence the yield and require optimization for each specific substrate.

Q3: Are there any interesting material properties associated with 4-Amino-2-bromopyridine?

A3: 4-Amino-2-bromopyridine, when incorporated into specific salts, exhibits intriguing ferroelectric properties and displays ultrahigh Second-Harmonic Generation (SHG) activity []. For instance, (4-amino-2-bromopyridinium)(4-amino-2-bromopyridine)tetrafluoroborate (1) possesses a remarkable SHG coefficient, significantly surpassing that of KDP (potassium dihydrogen phosphate), a standard material for nonlinear optics []. These findings highlight the potential of 4-Amino-2-bromopyridine-based materials for applications in nonlinear optical devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.